2-Phenoxyethyl acrylate

Catalog No.
S3317603
CAS No.
56641-05-5
M.F
C11H12O3
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenoxyethyl acrylate

CAS Number

56641-05-5

Product Name

2-Phenoxyethyl acrylate

IUPAC Name

2-phenoxyethyl prop-2-enoate

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C11H12O3/c1-2-11(12)14-9-8-13-10-6-4-3-5-7-10/h2-7H,1,8-9H2

InChI Key

RZVINYQDSSQUKO-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCOC1=CC=CC=C1

Canonical SMILES

C=CC(=O)OCCOC1=CC=CC=C1

2-Phenoxyethyl acrylate is a monofunctional acrylic monomer characterized by the chemical formula C11H12O3C_{11}H_{12}O_3 and a molecular weight of approximately 192.22 g/mol. It is a clear, colorless liquid with a low volatility, exhibiting moderate solubility in water (525 mg/L at 25°C) and a boiling point of 132°C at standard atmospheric pressure. This compound is known for its ability to undergo polymerization through free radical mechanisms, particularly when exposed to ultraviolet light or electron beams, making it valuable in various industrial applications .

Monomer for Polymer Synthesis

PEA's primary function in research is as a monomer for the synthesis of polymers and copolymers []. Free radical polymerization techniques are commonly employed to create these materials due to PEA's reactive acrylate group []. Researchers can utilize PEA to design polymers with specific properties like flexibility and adhesion, making it valuable for studying novel materials [].

Here, PEA acts as a building block for crafting new polymers with tailorable characteristics useful in various scientific investigations.

Potential Genotoxicity Testing

Due to concerns about potential breakdown products, PEA has been nominated for genotoxicity testing programs. The National Toxicology Program (NTP) identified a knowledge gap regarding PEA's mutagenic effects []. While no conclusive studies exist, the possibility that PEA might release acrylic acid during degradation raises concerns about its potential to cause genetic damage [].

2-Phenoxyethyl acrylate primarily participates in radical polymerization reactions. When exposed to ultraviolet light, it can form cross-linked structures by reacting with other monomers or oligomers. This polymerization process is crucial for creating durable coatings, inks, and adhesives. Additionally, the compound can undergo hydrolysis under certain conditions, although it is generally stable in neutral environments .

The biological profile of 2-Phenoxyethyl acrylate indicates that it is a strong skin sensitizer, capable of causing allergic reactions upon contact. Studies have shown that it does not exhibit acute toxicity through oral or dermal routes but may irritate skin and eyes upon exposure. Furthermore, it is classified as potentially harmful to aquatic life due to its persistent effects in the environment .

The synthesis of 2-Phenoxyethyl acrylate typically involves the esterification of acrylic acid with phenoxyethanol. This reaction can be catalyzed by acid catalysts under controlled temperature conditions. The general reaction can be summarized as follows:

Acrylic Acid+PhenoxyethanolAcid Catalyst2 Phenoxyethyl Acrylate+Water\text{Acrylic Acid}+\text{Phenoxyethanol}\xrightarrow{\text{Acid Catalyst}}\text{2 Phenoxyethyl Acrylate}+\text{Water}

Additionally, variations in synthesis can include using different solvents or modifying reaction parameters to optimize yield and purity .

2-Phenoxyethyl acrylate finds extensive use across various industries due to its versatile properties:

  • Ultraviolet-Curable Coatings: Used as a monomer in UV-curable formulations for coatings on plastics, metals, and wood.
  • Adhesives and Sealants: Functions as a reactive diluent or crosslinking agent, enhancing adhesion and flexibility.
  • Photopolymer Printing: Employed in photopolymer resins for applications like stereolithography and 3D printing.
  • Coatings and Inks: Utilized in formulations for printing and packaging materials.
  • Textile Finishing: Acts as a crosslinking agent to improve the durability of fabrics.
  • Plastic Additives: Incorporated into thermoplastics to enhance mechanical properties and thermal stability .

Research indicates that 2-Phenoxyethyl acrylate interacts with various biological systems primarily through skin contact, leading to sensitization. The compound's potential effects on reproductive health have also been noted, with classifications suggesting it may be harmful during pregnancy. Environmental studies show that it can affect aquatic organisms, emphasizing the need for careful handling and disposal practices .

Several compounds share structural similarities with 2-Phenoxyethyl acrylate. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Ethylene Glycol Phenyl Ether AcrylateC₁₁H₁₂O₃Similar reactivity but different physical properties
Phenoxyethyl MethacrylateC₁₃H₁₄O₄Contains a methacrylate group; used similarly in coatings
Benzyl AcrylateC₉H₈O₂Exhibits different polymerization characteristics; used in adhesives

Uniqueness of 2-Phenoxyethyl Acrylate: Unlike its counterparts, 2-Phenoxyethyl acrylate demonstrates superior performance in UV-curable applications due to its specific reactivity profile and lower volatility. Its ability to enhance adhesion while providing flexibility makes it particularly valuable in diverse industrial settings .

Physical Description

DryPowder; Liquid

XLogP3

2.4

UNII

N95C96I48M

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 73 of 192 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 119 of 192 companies with hazard statement code(s):;
H315 (60.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (38.66%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (61.34%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (43.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (27.73%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H411 (50.42%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

48145-04-6
56641-05-5

Wikipedia

2-phenoxyethyl ester2-propenoic acid

General Manufacturing Information

Adhesive manufacturing
Computer and electronic product manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Printing and related support activities
Printing ink manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Synthetic dye and pigment manufacturing
2-Propenoic acid, 2-phenoxyethyl ester: ACTIVE

Dates

Modify: 2023-08-19

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